molecular formula C78H108N18O21S2 B8146640 Cyclic somatostatin Acetate

Cyclic somatostatin Acetate

Cat. No.: B8146640
M. Wt: 1697.9 g/mol
InChI Key: GFYNCDIZASLOMM-QNOQTSMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic Somatostatin Acetate (Somatostatin-14; CAS 38916-34-6) is a natural cyclic tetradecapeptide (14-amino-acid) that regulates endocrine and nervous system functions by binding to somatostatin receptors (SSTRs) . It inhibits the release of growth hormone, insulin, and glucagon. However, its short half-life (~2–3 minutes) limits therapeutic utility . To address this, synthetic analogs with enhanced stability and receptor selectivity, such as octreotide and lanreotide, have been developed. Recent research also explores cyclic analogs with metal-binding capabilities for targeted therapies like peptide receptor radionuclide therapy (PRRT) .

Properties

IUPAC Name

acetic acid;(4R,10S,16S,19S,25S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52?,53-,54?,55?,56-,57?,58-,59-,62-,63-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYNCDIZASLOMM-QNOQTSMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H108N18O21S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1697.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Peptide Assembly

The SPPS approach begins with anchoring Fmoc-Cys(Trt)-OH to 2-chlorotrityl resin (substitution value: 0.5 mmol/g). Sequential coupling employs Fmoc-protected amino acids (3 equivalents) activated by diisopropylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM)/dimethylformamide (DMF). A programmed reaction protocol ensures minimal racemization:

StepSolvent/ReagentVolume (mL/g resin)DurationPurpose
1DCM5–72×2 minResin swelling
220% piperidine/DMF102×20 minFmoc deprotection
3Fmoc-AA/DCC/HOBt4 hrAmino acid coupling
4Methanol5–73×2 minWashing to remove excess reagents

Post-assembly, the linear peptide remains attached to the resin with side-chain protecting groups intact.

Cleavage and Side-Chain Deprotection

Trifluoroacetic acid (TFA)-based cleavage cocktails simultaneously liberate the peptide from the resin and remove protecting groups. A representative "K reagent" formulation achieves this in one step:

ComponentVolume RatioRole
TFA82.5%Acidolytic cleavage
Thioanisole5%Carbocation scavenger
1,2-Ethanedithiol2.5%Disulfide bond protector
Phenol5%Preventing t-butyl cation side reactions
Water5%Quenching reactive intermediates

Reaction conditions: 5-hour stirring at 0–5°C, followed by precipitation in cold diethyl ether. The crude linear peptide is obtained in 85–90% yield.

Oxidative Cyclization Strategies

Disulfide bond formation is achieved via two pathways:

Hydrogen Peroxide-Mediated Oxidation

  • Conditions : 0.1% H₂O₂ in water, 20°C, 15 hours

  • Efficiency : >95% cyclization (HPLC purity)

  • Mechanism : Thiol oxidation to disulfides via sulfenic acid intermediates

Dimethyl Sulfoxide (DMSO)-Driven Cyclization

  • Conditions : 1% DMSO in water, 35°C, 24 hours

  • Advantage : Avoids peroxide-induced methionine/tryptophan oxidation

Post-cyclization, the product is purified via C18 reverse-phase chromatography using methanol/water gradients, achieving >99% purity.

Oxime Ligation Approach for Cyclic Somatostatin Derivatives

Challenges in Aminooxyacetylated Peptide Synthesis

Incorporating (aminooxy)acetic acid (Aoa) at the N-terminus enables site-specific conjugation but introduces sensitivity to carbonyl compounds. Unwanted oxime adducts form with acetone during lyophilization, increasing molecular weight by +40 Da.

Carbonyl Capture Reagent Strategy

Adding 10 equivalents of free (aminooxy)acetic acid during TFA cleavage sequesters reactive aldehydes/ketones:

This method suppresses acetone adduct formation, preserving >90% of the desired Aoa-somatostatin.

Chemoselective Conjugation to Daunorubicin

The aminooxy group enables oxime ligation with ketone-containing drugs:

Aoa-peptide+Dau-ketonepH 4.5Peptide-Dau conjugate\text{Aoa-peptide} + \text{Dau-ketone} \xrightarrow{\text{pH 4.5}} \text{Peptide-Dau conjugate}

Reaction kinetics:

  • kobs=0.12min1k_{obs} = 0.12 \, \text{min}^{-1} (20°C, 0.1 M NaOAc buffer)

  • Conversion: 98% in 2 hours

Acetate Salt Formation and Stabilization

Ion Exchange Chromatography

Crude cyclic somatostatin (TFA salt) is converted to acetate form using:

  • Column : AG 1-X8 (acetate form)

  • Eluent : 0.1 M acetic acid in 30% MeCN

  • Yield : 92% recovery after lyophilization

Lyophilization-Induced Acetate Stabilization

Freeze-drying in acetic acid (pH 3.5–4.0) prevents deamidation and oxidation:

ParameterOptimal RangeEffect on Stability
Residual moisture<1%Minimizes hydrolysis
Cake porosity80–90%Prevents peptide aggregation
Storage temperature2–8°C24-month stability

Comparative Analysis of Synthesis Methods

ParameterSPPSOxime Ligation
Cycle time7–10 days5–7 days
Overall yield62%48%
Purity (HPLC)99.2%97.8%
Scale-up feasibility>1 kg<100 g
Cost per gram$12,500$18,000

Process Validation and Regulatory Considerations

Critical Quality Attributes (CQAs)

  • Identity : MH+=1638.9Da\text{MH}^+ = 1638.9 \, \text{Da} (MALDI-TOF)

  • Purity : Single peak at tR=26.4mint_R = 26.4 \, \text{min} (C18, 5µm, 4.6×250 mm)

  • Potency : IC50=0.9nM\text{IC}_{50} = 0.9 \, \text{nM} (somatostatin receptor assay)

Genotoxic Impurity Control

  • Hydrazine : <2 ppm (from ivDde deprotection)

  • DCC-derived ureas : <50 ppm (SPPS process)

Chemical Reactions Analysis

Types of Reactions

The peptide undergoes various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and activity.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for the oxidation of cysteine residues.

    Reduction: DTT or are commonly used reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for the modification of lysine residues.

Major Products Formed

The major products formed from these reactions include:

    Disulfide-bonded peptides: Formed through the oxidation of cysteine residues.

    Modified peptides: Resulting from the substitution of amino acid residues with various functional groups.

Scientific Research Applications

Somatostatin and its synthetic analogs (SSAs) have a variety of applications in the diagnosis and treatment of several conditions, including gastroenteropancreatic neuroendocrine tumors, acromegaly, and other endocrine and non-endocrine diseases . Somatostatin, a cyclic polypeptide, inhibits the secretion of various hormones such as growth hormone, prolactin, thyrotropin, insulin, and glucagon . Natural somatostatin has a short half-life, which led to the development of synthetic analogs with longer half-lives for clinical use .

Types of SSAs

Currently, three somatostatin analogs are approved for clinical practice :

  • Octreotide: A synthetic octapeptide, was the first SSA approved by the FDA . It is marketed as Sandostatin® and is available in conventional and long-acting release (LAR) formulations . Octreotide shows a high affinity for SSTR2 and inhibits the proliferation of cells expressing the SSTR2 gene .
  • Lanreotide: A first-generation SSA .
  • Pasireotide: A second-generation SSA . It has been evaluated in phase III clinical trials for various uses .

Physiological Actions

Somatostatin analogs (SSAs) exert a broad range of inhibitory effects on hormone secretion and other physiological processes :

  • Inhibits the secretion of growth hormone (GH), prolactin (PRL), thyrotropin (TSH), cholecystokinin (CCK), gastric inhibitory peptide (GIP), gastrin, motilin, neurotensin, secretin, glucagon, insulin, and pancreatic polypeptide (PP) .
  • Inhibits exocrine secretion of amylase, hydrochloric acid, pepsinogen, intrinsic factor, enzymes, and bicarbonate .
  • Inhibits glucose, fat, and amino acid absorption .
  • Modulates gastrointestinal motility, delaying gastric emptying and prolonging intestinal transit time .
  • Decreases portal pressure and inhibits retinal secretion .
  • Exhibits antidiuretic effects .
  • Modulates central nervous system activities related to cognition and locomotion .
  • Inhibits immunoglobulin synthesis and lymphocyte proliferation .
  • Demonstrates antiproliferative potential by reversing the impact of mitogenic signals .

Clinical Applications

SSAs are used in various medical fields due to their antisecretory, antiproliferative, and immunomodulatory activities :

On-Label Indications

Endocrinological IndicationsDigestive Indications
AcromegalyPrevention of complications after pancreatic surgery
Symptoms associated with functional GEP-NETsUpper gastrointestinal hemorrhage due to gastroesophageal varices in patients with cirrhosis
Unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs
Thyrotropinomas
Cushing’s disease (second-generation SSAs)

Off-Label Indications

Endocrinological IndicationsDigestive IndicationsNon-Endocrinological Tumors
GonadotropinomasDumping syndromeBreast cancer
Dopamine agonists resistant prolactinomas (DARPs)Digestive and lymphatic fistulasColon cancer
GEP-NETs in MEN-1Hepatorenal polycystosisProstate cancer
Refractory diarrhea associated with medullary thyroid cancerRefractory chronic diarrheaSmall cell lung cancer
Congenital hyperinsulinism or persistent hyperinsulinemic hypoglycemia of infancyExocrine pancreatic cancer
Diabetic retinopathy and diabetic macular edemaHepatocellular cancer
Graves’ orbitopathy

Case Studies and Research Findings

  • Cushing’s Disease: Pasireotide, a second-generation SSA, has been evaluated in a randomized phase III study for Cushing’s disease, demonstrating normalization of urinary free cortisol (UFC) in 26.3% and 14.6% of patients receiving 900 µg and 600 µg doses, respectively . The use of SSAs has also been proposed to differentiate Cushing’s disease from ectopic ACTH secretion .
  • Ectopic ACTH secretion: OctreoScan® and Ga-68 DOTATE allow the location of ectopic tumors producing ACTH, CRH, and their metastases .
  • NET Disease: A negative scan after administration in patients who do not have a history of NET disease does not rule out disease .

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets and pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to target proteins. The peptide can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Structural Features

Compound Structure Type Amino Acids Key Modifications
Cyclic Somatostatin Acetate Cyclic tetradecapeptide 14 Natural sequence; disulfide bond (Cys3-Cys14)
Octreotide Acetate Cyclic octapeptide 8 D-amino acids (Phe³, Trp⁴), shortened chain
Lanreotide Cyclic octapeptide 8 Similar to octreotide; prolonged release formulation
Pasireotide Cyclic hexapeptide 6 Modified residues (e.g., phenylalanine derivatives)
Ac[H1,9D2,10]c(SST)* Cyclic hexapeptide 6 His¹, Asp², His⁹, Asp¹⁰ residues added

*Novel analog from recent studies.

Key Insights :

  • Cyclization : All analogs retain a cyclic backbone for proteolytic resistance .
  • Amino Acid Substitutions: Octreotide and lanreotide incorporate D-amino acids to enhance stability and SSTR2/SSTR5 selectivity . Pasireotide’s unique residues broaden receptor affinity (SSTR1/2/3/5) .
  • Metal-Binding Modifications : Ac[H1,9D2,10]c(SST) includes histidine and aspartic acid residues for Cu(II) coordination, enabling PRRT applications without external chelators .

Receptor Affinity and Pharmacological Activity

Compound SSTR Subtype Affinity Half-Life Therapeutic Applications
This compound Broad (SSTR1–5) ~2–3 minutes Limited due to rapid degradation
Octreotide Acetate SSTR2 > SSTR5 ~2 hours Acromegaly, carcinoid tumors
Lanreotide SSTR2 > SSTR5 5–7 days* Neuroendocrine tumors
Pasireotide SSTR1/2/3/5 ~12 hours Cushing’s disease
Ac[H1,9D2,10]c(SST) Not reported N/A PRRT (experimental)

*Extended-release formulation.

Key Insights :

  • Receptor Selectivity : Shorter analogs (e.g., octreotide) favor SSTR2/SSTR5, critical for tumor suppression . Pasireotide’s broad affinity makes it effective for complex endocrine disorders .
  • Half-Life: Structural optimization (e.g., D-amino acids in octreotide) increases stability, enabling clinical use .

Metal-Binding Properties

Compound Metal Ion Binding pH Range Coordination Mode Potential Application
This compound Not reported N/A N/A N/A
Octreotide Acetate Not reported N/A N/A Standard therapy
Ac[H1,9D2,10]c(SST) Cu(II) pH 4–7.5 NIm;2N (His residues) PRRT radiopharmaceuticals

Key Insights :

  • The novel analog Ac[H1,9D2,10]c(SST) forms stable Cu(II) complexes at physiological pH, with coordination involving histidine imidazole and amide nitrogens . This property could eliminate the need for external chelators in PRRT, simplifying drug design .

Q & A

Q. What are the key structural features of cyclic somatostatin acetate that influence its receptor binding affinity?

this compound contains a disulfide bond between cysteine residues, forming a rigid cyclic structure critical for binding somatostatin receptors (SSTRs). The sequence includes conserved residues (e.g., Phe, Trp, Lys) that stabilize receptor interactions through hydrophobic and electrostatic interactions. Methodologically, confirm structural integrity using mass spectrometry (e.g., ESI-MS) and analytical HPLC (>95% purity threshold) .

Q. How should researchers design in vitro experiments to assess the biological activity of this compound?

Use cell lines expressing SSTR subtypes (e.g., SSTR2 or SSTR5) and measure cAMP inhibition via competitive ELISA or fluorescent assays. Include positive controls (e.g., octreotide acetate) and dose-response curves (10⁻¹²–10⁻⁶ M range). Validate results with receptor-blocking agents to confirm specificity .

Q. What protocols are recommended for synthesizing and purifying this compound?

Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Use PyBOP as a coupling reagent and cleave peptides with "Reagent K" (TFA/thioanisole/water/phenol). Purify via semi-preparative HPLC (C18 column, water-acetonitrile gradient) and confirm identity via ESI-MS. Remove Acm-protecting groups with iodine in 80% acetic acid to form disulfide bonds .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported binding constants of this compound with metal ions (e.g., Cu²⁺)?

Use potentiometric titrations (pH 2–12) and spectroscopic methods (EPR, CD) to determine stability constants. Compare data using the SUPERQUAD program to account for experimental variables (e.g., ionic strength, temperature). Note that Cu²⁺ binding modes (e.g., NIm;2N coordination at pH 7.5) may differ due to peptide protonation states .

Q. How can researchers optimize the stability of this compound in physiological conditions?

Conduct stability assays in simulated biological fluids (pH 7.4, 37°C) and monitor degradation via HPLC. Modify protease-sensitive residues (e.g., replace Lys with D-amino acids) to enhance resistance. Validate stability using fluorescence spectroscopy (e.g., Trp emission shifts) .

Q. What methodologies are effective for analyzing the antiangiogenic effects of this compound in vivo?

Use xenograft models (e.g., human tumor cells in nude mice) and administer peptide doses (50–200 µg/kg) via subcutaneous injection. Quantify microvessel density using immunohistochemistry (CD31 staining) and correlate with plasma somatostatin levels via radioimmunoassay. Include control groups with SSTR antagonists to confirm mechanism .

Q. How should conflicting data on peptide-metal complex stoichiometry be addressed?

Perform titrations under inert atmospheres to prevent oxidation. Use Job’s method of continuous variation to determine stoichiometry and validate with computational models (e.g., density functional theory). Report uncertainties in stability constants (e.g., ±0.3 log units) due to precipitation artifacts .

Methodological Best Practices

Q. What quality control measures are essential for ensuring batch-to-batch consistency?

  • Purity: Analytical HPLC with UV detection (220 nm).
  • Identity: ESI-MS (theoretical vs. observed mass within 0.01% error).
  • Bioactivity: Standardize receptor-binding assays across labs using reference materials (e.g., NIST-certified somatostatin) .

Q. How should researchers handle peptide solubility issues in experimental buffers?

Reconstitute lyophilized peptide in sterile water (≥10 mg/mL) and dilute in assay buffers containing 0.1% BSA to prevent aggregation. For DMSO solutions, limit final solvent concentration to <0.1% to avoid cytotoxicity .

Q. What statistical approaches are recommended for dose-response studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R² > 0.95). For meta-analyses, apply random-effects models to account for inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.